3,4-dimethoxy-N-(2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-yl)aniline
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Overview
Description
3,4-DIMETHOXY-N-(2-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}PROPAN-2-YL)ANILINE is a complex organic compound that features a combination of methoxy, trifluoromethyl, and tetrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXY-N-(2-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}PROPAN-2-YL)ANILINE typically involves multiple stepsThe reaction conditions often require the use of catalysts, such as palladium, and reagents like boron compounds for Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHOXY-N-(2-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}PROPAN-2-YL)ANILINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines.
Scientific Research Applications
3,4-DIMETHOXY-N-(2-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}PROPAN-2-YL)ANILINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N-(2-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}PROPAN-2-YL)ANILINE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The tetrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyaniline: Shares the methoxy groups but lacks the trifluoromethyl and tetrazole groups.
4-Aminopyrocatechol dimethyl ether: Similar structure but different functional groups.
4-Aminoveratrole: Another related compound with similar aromatic structure.
Uniqueness
The uniqueness of 3,4-DIMETHOXY-N-(2-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}PROPAN-2-YL)ANILINE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the tetrazole ring provides unique interactions with biological targets.
Properties
Molecular Formula |
C19H20F3N5O2 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]propan-2-yl]aniline |
InChI |
InChI=1S/C19H20F3N5O2/c1-18(2,23-13-8-9-15(28-3)16(11-13)29-4)17-24-25-26-27(17)14-7-5-6-12(10-14)19(20,21)22/h5-11,23H,1-4H3 |
InChI Key |
FJBYJDSKCOEUPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NN=NN1C2=CC=CC(=C2)C(F)(F)F)NC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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